![molecular formula C13H7Br3N2O B3055278 4,6-Dibromo-2-(3-bromophenyl)-1,3-benzoxazol-5-amine CAS No. 637302-92-2](/img/structure/B3055278.png)
4,6-Dibromo-2-(3-bromophenyl)-1,3-benzoxazol-5-amine
Overview
Description
4,6-Dibromo-2-(3-bromophenyl)-1,3-benzoxazol-5-amine is a chemical compound that belongs to the benzoxazole family. It has been extensively studied for its potential applications in the field of medicinal chemistry.
Scientific Research Applications
4,6-Dibromo-2-(3-bromophenyl)-1,3-benzoxazol-5-amine has been investigated for its potential applications in the field of medicinal chemistry. It has shown promising results as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, it has been studied for its potential use as an anti-inflammatory agent, with research indicating its ability to reduce inflammation in animal models.
Mechanism of Action
The mechanism of action of 4,6-Dibromo-2-(3-bromophenyl)-1,3-benzoxazol-5-amine is not fully understood. However, studies suggest that it may act by inhibiting certain enzymes involved in cancer cell growth and inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4,6-Dibromo-2-(3-bromophenyl)-1,3-benzoxazol-5-amine has a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, reduce inflammation in animal models, and induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4,6-Dibromo-2-(3-bromophenyl)-1,3-benzoxazol-5-amine in lab experiments is its potential as an anti-cancer and anti-inflammatory agent. However, one of the limitations is that its mechanism of action is not fully understood, which can make it difficult to optimize its use in experiments.
Future Directions
There are several future directions for research on 4,6-Dibromo-2-(3-bromophenyl)-1,3-benzoxazol-5-amine. One direction is to further investigate its mechanism of action, which could lead to the development of more effective anti-cancer and anti-inflammatory agents. Another direction is to explore its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. Additionally, research could focus on optimizing its use in lab experiments, such as developing more efficient synthesis methods and identifying potential drug targets.
properties
IUPAC Name |
4,6-dibromo-2-(3-bromophenyl)-1,3-benzoxazol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Br3N2O/c14-7-3-1-2-6(4-7)13-18-12-9(19-13)5-8(15)11(17)10(12)16/h1-5H,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNKPFYDOCONQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC3=C(C(=C(C=C3O2)Br)N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Br3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365376 | |
Record name | 4,6-dibromo-2-(3-bromophenyl)-1,3-benzoxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dibromo-2-(3-bromophenyl)-1,3-benzoxazol-5-amine | |
CAS RN |
637302-92-2 | |
Record name | 4,6-dibromo-2-(3-bromophenyl)-1,3-benzoxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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